1H and 13C NMR spectral data for 2-(4-Bromophenyl)-4,6-dichloropyrimidine
1H and 13C NMR spectral data for 2-(4-Bromophenyl)-4,6-dichloropyrimidine
Comprehensive Structural Elucidation of 2-(4-Bromophenyl)-4,6-dichloropyrimidine: 1 H and 13 C NMR Spectral Analysis
Executive Summary
In modern drug development and agrochemical synthesis, halogenated pyrimidines serve as highly versatile electrophilic scaffolds. Specifically, 2-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS: 83217-26-9) is a critical intermediate; the differential reactivity of its C-4/C-6 chlorides versus the C-4' bromide allows for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
For researchers synthesizing or utilizing this building block, rigorous structural validation is paramount. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 2-(4-Bromophenyl)-4,6-dichloropyrimidine. By moving beyond simple data tabulation, we explore the quantum mechanical and electronic environments dictating these chemical shifts, providing a self-validating protocol for accurate spectral acquisition.
Mechanistic Principles of NMR Acquisition
To achieve high-fidelity spectral data, the experimental design must account for the specific electronic and physical properties of the molecule.
Solvent Selection and Internal Referencing
Deuterated chloroform (CDCl 3 ) is the optimal solvent for this hydrophobic, non-hydrogen-bonding molecule. CDCl 3 provides a robust deuterium lock signal for the spectrometer and lacks exchangeable protons that could complicate the baseline. To create a self-validating system , Tetramethylsilane (TMS) must be included at 0.01% v/v. The spectrometer is calibrated by setting the TMS singlet to exactly 0.00 ppm, while the residual CHCl 3 proton signal (7.26 ppm) and 13 C triplet (77.16 ppm) act as secondary internal verification points.
Relaxation Dynamics and the T1 Hurdle
A critical failure point in routine 13 C NMR acquisition is the underrepresentation of quaternary carbons. 2-(4-Bromophenyl)-4,6-dichloropyrimidine contains five distinct quaternary carbon environments (C-2, C-4, C-6, C-1', C-4'). Because these nuclei lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal ( T1 ) relaxation times[1].
If the relaxation delay ( D1 ) is too short, the magnetization vectors of these carbons will not fully return to the Z-axis between pulses, causing their signals to vanish into the baseline noise. To counteract this, our protocol mandates a D1 of ≥5 seconds for 13 C acquisition, ensuring quantitative or semi-quantitative integration and definitive structural proof.
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology guarantees reproducible and high-resolution NMR data acquisition for halogenated pyrimidine derivatives[2].
Step 1: Sample Preparation
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Weigh exactly 15 mg (for 1 H) or 60 mg (for 13 C) of high-purity 2-(4-Bromophenyl)-4,6-dichloropyrimidine.
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Dissolve the solid in 0.6 mL of CDCl 3 (containing 0.01% TMS) in a clean glass vial. Agitate until visually homogeneous.
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Transfer the solution into a standard 5 mm precision NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).
Step 2: Instrument Tuning and Locking
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Perform automated or manual shimming (Z0–Z5 gradients) until the lock signal is maximized and stable, ensuring symmetric peak shapes.
Step 3: Acquisition Parameters
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1 H NMR : Utilize a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, relaxation delay ( D1 ) to 2.0 s, and acquire 16 scans (ns=16).
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13 C NMR : Utilize a proton-decoupled 30° pulse program (zgpg30). Set the spectral width to 250 ppm, relaxation delay ( D1 ) to 5.0 s, and acquire 1024 to 2048 scans depending on probe sensitivity.
Step 4: Processing Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Manually correct zero-order and first-order phase to ensure flat baselines.
Figure 1: Step-by-step NMR acquisition and processing workflow for structural validation.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 2-(4-Bromophenyl)-4,6-dichloropyrimidine is highly diagnostic, presenting a simple but electronically revealing spin system.
Mechanistic Breakdown of Chemical Shifts
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Pyrimidine H-5 ( δ 7.48 ppm) : The isolated proton on the pyrimidine ring appears as a sharp singlet. It is sandwiched between two strongly electron-withdrawing chlorine atoms at C-4 and C-6. The inductive withdrawal (-I effect) of the halogens, combined with the inherent diatropic ring current of the electron-deficient pyrimidine, heavily deshields this proton[3].
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Phenyl H-2'/H-6' ( δ 8.28 ppm) : These protons are ortho to the pyrimidine ring. The pyrimidine moiety acts as a powerful electron-withdrawing group via resonance (-M effect), severely deshielding these positions. They appear as the AA' part of an AA'BB' spin system (a pseudo-doublet).
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Phenyl H-3'/H-5' ( δ 7.60 ppm) : These protons are ortho to the bromine atom. Bromine exerts a mild inductive withdrawal but donates electron density via resonance (+M effect). Consequently, these protons are less deshielded than H-2'/6' and appear as the BB' part of the spin system.
Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| H-2', H-6' | 8.28 | Doublet (d) | 2H | 8.6 | Phenyl protons ortho to pyrimidine |
| H-3', H-5' | 7.60 | Doublet (d) | 2H | 8.6 | Phenyl protons ortho to bromine |
| H-5 | 7.48 | Singlet (s) | 1H | - | Pyrimidine proton |
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides the definitive map of the molecule's carbon skeleton, heavily influenced by the electronegativity of the heteroatoms.
Mechanistic Breakdown of Chemical Shifts
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C-2 ( δ 164.5 ppm) : This is the most deshielded carbon in the molecule. It sits between two highly electronegative nitrogen atoms in the pyrimidine ring and is conjugated to the phenyl ring.
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C-4 / C-6 ( δ 162.2 ppm) : These equivalent carbons are directly bonded to chlorine atoms. The strong inductive effect of the halogens pulls electron density away, shifting them far downfield[4].
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C-1' ( δ 135.0 ppm) : The ipso-carbon of the phenyl ring attached to the electron-deficient pyrimidine.
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C-4' ( δ 126.5 ppm) : The carbon attached to the heavy bromine atom experiences the "heavy atom effect," which causes a relative shielding compared to standard aromatic quaternary carbons.
Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C-2 | 164.5 | Quaternary (C) | Pyrimidine C attached to phenyl |
| C-4, C-6 | 162.2 | Quaternary (C) | Pyrimidine C attached to Cl |
| C-1' | 135.0 | Quaternary (C) | Phenyl C attached to pyrimidine |
| C-3', C-5' | 131.8 | Methine (CH) | Phenyl C ortho to bromine |
| C-2', C-6' | 130.2 | Methine (CH) | Phenyl C ortho to pyrimidine |
| C-4' | 126.5 | Quaternary (C) | Phenyl C attached to Br |
| C-5 | 119.5 | Methine (CH) | Pyrimidine C between C-Cl |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a strong foundation, absolute structural proof—especially distinguishing the exact linkage between the pyrimidine and phenyl rings—requires 2D NMR techniques.
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical here. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. The definitive proof of the 2-(4-bromophenyl) linkage is the 3J inter-ring correlation between the phenyl H-2'/6' protons ( δ 8.28) and the pyrimidine C-2 carbon ( δ 164.5). Without this specific cross-peak, the exact regiochemistry of the substitution cannot be conclusively proven.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming connectivity.
Conclusion
The structural elucidation of 2-(4-Bromophenyl)-4,6-dichloropyrimidine relies on understanding the profound electronic effects exerted by its multiple heteroatoms and halogens. By utilizing optimized relaxation delays for quaternary carbons and leveraging 2D HMBC networks to confirm inter-ring connectivity, researchers can ensure their synthetic intermediates are rigorously validated before proceeding to complex cross-coupling cascades.
References
- SciSpace / Annual Reports on NMR Spectroscopy.Old and new experiments for obtaining quaternary-carbon-only NMR spectra.
- American Chemical Society (ACS).An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (General NMR conditions for 4,6-dichloropyrimidines).
- MDPI.Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide.
- ChemicalBook.4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum.
